Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Overview
Description
Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting 3-fluoro-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Esterification: The resulting boronic acid intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to maximize yield and minimize costs. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronic ester group can undergo various substitution reactions, particularly in the presence of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Boronic acids: Formed through oxidation.
Scientific Research Applications
Chemistry
Cross-coupling reactions: Widely used in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine
Drug development:
Bioconjugation: Used in the modification of biomolecules.
Industry
Materials science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate
- Tert-butyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
Uniqueness
Tert-butyl 2-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to the presence of both a boronic ester and a fluoro substituent, which can enhance its reactivity and selectivity in various chemical reactions. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C18H26BFO4 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
tert-butyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C18H26BFO4/c1-16(2,3)22-15(21)11-12-8-9-13(14(20)10-12)19-23-17(4,5)18(6,7)24-19/h8-10H,11H2,1-7H3 |
InChI Key |
KRSYLKPJONMFFI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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